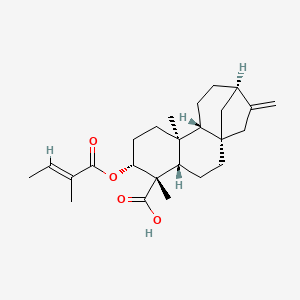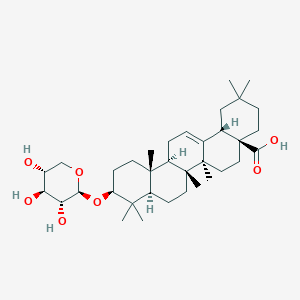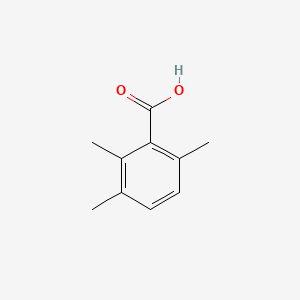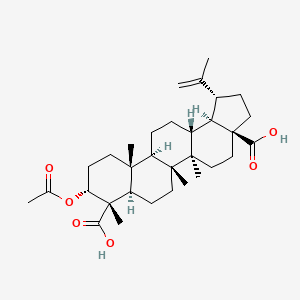
2,3,4-Trihydroxybenzophenone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxybenzophenone-d5 is a deuterium-labeled derivative of 2,3,4-Trihydroxybenzophenone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties conferred by the presence of deuterium atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxybenzophenone-d5 involves the use of pyrogallol and benzoic acid as starting materials. These are added to a solvent and heated to a temperature range of 80-140°C in the presence of a catalyst. The reaction mixture is then subjected to a heat preservation reaction, followed by cooling and filtration to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly, with minimal pollution and no introduction of metal ions. This makes the compound suitable for use in microelectronic circuit products .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxybenzophenone-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the benzophenone structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products: The major products formed from these reactions include various substituted benzophenones and quinones, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2,3,4-Trihydroxybenzophenone-d5 has a wide range of applications in scientific research. It is used as a tracer in pharmacokinetic studies due to its deuterium labeling, which allows for precise quantitation during drug development . Additionally, it is employed in the synthesis of gold nanoparticles, serving as a reducing agent in one-step synthesis processes . The compound also finds applications in nonlinear optical materials, where it is used to grow single crystals for optoelectronic devices .
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxybenzophenone-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion properties . This makes it a valuable tool in drug development and pharmacological research.
Comparison with Similar Compounds
Similar Compounds:
- 2,3,4-Trihydroxybenzophenone
- 2,4-Dihydroxybenzophenone
- 2,3,4-Trihydroxybenzophenone-4-methylol
Uniqueness: 2,3,4-Trihydroxybenzophenone-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing and quantitation in pharmacokinetic studies, making it superior to its non-deuterated counterparts .
Properties
Molecular Formula |
C₁₃H₅D₅O₄ |
|---|---|
Molecular Weight |
235.25 |
Synonyms |
Phenyl(2,3,4-trihydroxyphenyl)-methanone-d5; 2,3,4-Trihydroxy-benzophenone-d5; Alizarin Yellow A-d5; Alizarine Yellow A-d5; C.I. 57005-d5; Gallobenzophenone-d5; NSC 30665-d5; PHF 005-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








